Blonanserin

Catalog No.
S521544
CAS No.
132810-10-7
M.F
C23H30FN3
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Blonanserin

CAS Number

132810-10-7

Product Name

Blonanserin

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Molecular Formula

C23H30FN3

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Synonyms

2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine, AD 5423, AD-5423, blonanserin, lonasen

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Efficacy in Reducing Schizophrenia Symptoms:

  • Several clinical trials have evaluated blonanserin's effectiveness in reducing positive and negative symptoms of schizophrenia, with promising results. A double-blind, randomized, placebo-controlled study published in the journal Schizophrenia Research () demonstrated significant improvement in Positive and Negative Syndrome Scale (PANSS) scores for patients treated with blonanserin compared to placebo.

Potential for Improved Cognition:

  • Schizophrenia often presents with cognitive impairments impacting memory, attention, and executive function. Studies suggest blonanserin may offer benefits beyond symptom reduction and improve cognitive function in patients. A review article published in Zhong Nan Da Xue Xue Bao Yi Xue Ban () highlights blonanserin's potential to address cognitive deficits, though further research is needed to confirm these findings.

Exploring Alternative Delivery Methods:

  • Traditional oral medications may face challenges due to non-adherence. Researchers are exploring alternative delivery methods for blonanserin, such as transdermal patches. An open-label study published in The International Journal of Neuropsychopharmacology () found blonanserin transdermal patches to be well-tolerated and show sustained efficacy for managing schizophrenia symptoms, suggesting a potential alternative for patients struggling with oral medications.

Safety Profile and Side Effects:

  • Like other antipsychotics, blonanserin can cause side effects, including akathisia (motor restlessness), somnolence (drowsiness), and hyperprolactinemia (elevated prolactin levels). A meta-analysis published in Human Psychopharmacology () compared blonanserin to other antipsychotics, suggesting a lower risk of some side effects like extrapyramidal symptoms (movement disorders) compared to certain other medications, but a higher risk of akathisia.

Blonanserin is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It is characterized by its chemical structure, which is classified as a 4-phenyl-2-(1-piperazinyl)pyridine derivative. The molecular formula of blonanserin is C23H30FN3C_{23}H_{30}FN_{3}, with a molecular weight of approximately 367.512 g/mol. This compound exhibits low chemical polarity and a polar surface area of 19.7 Å, indicating its ability to cross the blood-brain barrier effectively, which is crucial for its therapeutic action in central nervous system disorders .

As mentioned earlier, Blonanserin acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking this receptor, it may influence various neurotransmitter pathways in the brain implicated in mood, cognition, and perception. The exact mechanisms by which it exerts therapeutic effects are still under investigation [].

During its metabolism. Key reactions include:

  • Oxidation: Blonanserin can be oxidized to form its N-oxide derivative.
  • Hydroxylation: The cyclooctane ring of blonanserin is subject to hydroxylation.
  • N-deethylation: The piperazine ring can undergo N-deethylation, leading to the formation of active metabolites .

These metabolic pathways are largely facilitated by cytochrome P450 enzymes, particularly CYP3A4, and result in various metabolites that retain some pharmacological activity but are less potent than the parent compound .

Blonanserin exhibits a unique pharmacological profile as it acts as a mixed antagonist at several neurotransmitter receptors. Its primary actions include:

  • Dopamine Receptor Antagonism: Blonanserin has high affinity for dopamine D2 (K_i = 0.142 nM) and D3 receptors (K_i = 0.494 nM), which contributes to its antipsychotic effects by reducing dopaminergic neurotransmission .
  • Serotonin Receptor Antagonism: It also antagonizes serotonin 5-HT2A receptors (K_i = 0.812 nM), which is thought to mitigate both positive and negative symptoms of schizophrenia .
  • Alpha-Adrenergic Receptor Antagonism: There is additional antagonistic activity at alpha-1 adrenergic receptors (K_i = 26.7 nM), which may contribute to its side effect profile .

The combined effects on these receptors help blonanserin balance dopaminergic and serotonergic activity, making it effective for treating schizophrenia with potentially fewer side effects compared to traditional antipsychotics .

The synthesis of blonanserin involves multiple steps, typically starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the piperazine moiety.
  • Introduction of the phenyl group.
  • Cyclization to form the pyridine structure.

Specific methods have been patented that outline detailed synthetic pathways, including transformations involving intermediate compounds that lead to the final product . The synthesis requires careful control of reaction conditions to ensure high yields and purity.

Blonanserin is primarily indicated for the treatment of schizophrenia in adults. Its unique receptor profile allows it to address both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as emotional flatness and social withdrawal) associated with this mental disorder . Additionally, ongoing research is exploring its potential use in other psychiatric conditions, though these applications remain under investigation.

Blonanserin's interactions with various neurotransmitter systems have been extensively studied:

  • Dopaminergic System: It modulates dopamine receptor activity, which can influence other neurotransmitter systems indirectly, particularly in the prefrontal cortex where it enhances dopaminergic signaling .
  • Serotonergic System: By blocking serotonin receptors, blonanserin can affect mood regulation and anxiety levels, potentially providing benefits beyond typical antipsychotic effects .
  • Drug Interactions: Blonanserin has been shown to interact with other medications metabolized by CYP3A4, necessitating caution when co-administered with drugs that may inhibit or induce this enzyme .

Blonanserin shares similarities with several other atypical antipsychotics but stands out due to its specific receptor binding profile and lower incidence of certain side effects. Here are some comparable compounds:

CompoundDopamine D2 AffinitySerotonin 5-HT2A AffinityUnique Features
OlanzapineModerateHighBroad spectrum efficacy
RisperidoneHighHighProlactin elevation risk
QuetiapineModerateModerateSedative properties
AripiprazolePartial agonistModerateUnique mechanism as a partial agonist
LurasidoneModerateHighEffective for depressive symptoms

Blonanserin's unique combination of high affinity for both dopamine D2/D3 and serotonin 5-HT2A receptors distinguishes it from these compounds, potentially offering a more balanced approach in managing schizophrenia symptoms with fewer extrapyramidal side effects common in older antipsychotics .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

367.24237613 g/mol

Monoisotopic Mass

367.24237613 g/mol

Heavy Atom Count

27

LogP

5.266

Appearance

Pale Beige to Pale Yellow Solid

Melting Point

117-119°C

UNII

AQ316B4F8C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of schizophrenia.

Pharmacology

Blonanserin antagonizes dopamine and serotonin receptors to reduce symptoms of schizophrenia [A31487].

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

132810-10-7

Absorption Distribution and Excretion

Blonanserin has a Tmax of 1.5 h and a bioavailablity of 55%. Tmax has been observed to be prolonged and relative bioavailability increased when administered with food.
57% of blonanserin is excreted in the urine and 30% in the feces. Only 5% of the drug in the feces is the parent drug with no parent drug excreted through the urine.
Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L.
Blonanserin has a clearance of 1230 L/h.

Metabolism Metabolites

Blonanserin is mainly metabolized by CYP3A4. It undergoes hydoxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring. The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug.

Wikipedia

Blonanserin

Biological Half Life

Blonanserin has a half life of elimination of 10.7-16.2 h.

Dates

Modify: 2023-08-15
Wen YG, Shang DW, Xie HZ, Wang XP, Ni XJ, Zhang M, Lu W, Qiu C, Liu X, Li FF, Li X, Luo FT: Population pharmacokinetics of blonanserin in Chinese healthy volunteers and the effect of the food intake. Hum Psychopharmacol. 2013 Mar;28(2):134-41. doi: 10.1002/hup.2290. Epub 2013 Feb 18. [PMID:23417765]
Deeks ED, Keating GM: Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010 Jan;24(1):65-84. doi: 10.2165/11202620-000000000-00000. [PMID:20030420]
Zhou Y, Liu M, Jiang J, Wang H, Hu P: Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Nov 15;939:59-66. doi: 10.1016/j.jchromb.2013.09.007. Epub 2013 Sep 18. [PMID:24099858]
Blonanserin Approval Announcement
ChemIDPlus: Blonanserin

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